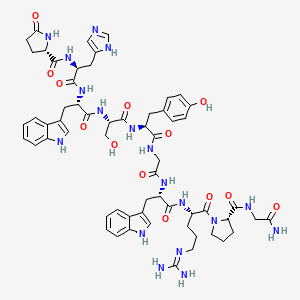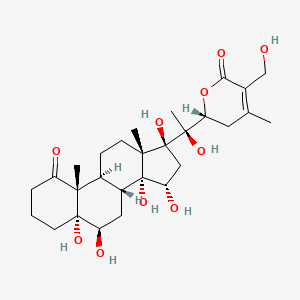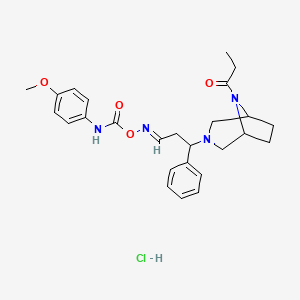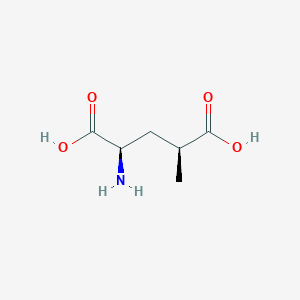
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant biochemical and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Naphthalenyl Group: This step involves the synthesis of the 1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl moiety through a series of condensation and cyclization reactions.
Attachment of the Gamma-Glutamyl Group: The gamma-glutamyl group is introduced via peptide coupling reactions, often using reagents like carbodiimides to facilitate the formation of peptide bonds.
Incorporation of the Cysteinyl Group: The cysteinyl group is added through thiol-ene reactions or other sulfur-based coupling methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of complex peptides and proteins.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the cysteinyl group.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at various functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can facilitate oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) and other reducing agents are commonly used for reduction reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked dimers, while substitution reactions can yield a variety of modified peptides.
Applications De Recherche Scientifique
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: The compound is employed in studies of protein structure and function, particularly in understanding the role of specific amino acid residues.
Medicine: Research into its potential therapeutic applications includes investigations into its antioxidant properties and its role in cellular signaling pathways.
Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-(S-(1,4-dihydro-3-methyl-1,4-dioxo-2-naphthalenyl)-N-L-gamma-glutamyl-L-cysteinyl)-: is similar to other peptide derivatives, such as glutathione and other gamma-glutamyl peptides.
Uniqueness
Structural Complexity: The presence of the naphthalenyl group and the specific arrangement of amino acid residues make this compound unique.
Functional Properties:
Propriétés
Numéro CAS |
29446-72-8 |
|---|---|
Formule moléculaire |
C21H23N3O8S |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-(3-methyl-1,4-dioxonaphthalen-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H23N3O8S/c1-10-17(29)11-4-2-3-5-12(11)18(30)19(10)33-9-14(21(32)23-8-16(27)28)24-20(31)13(22)6-7-15(25)26/h2-5,13-14H,6-9,22H2,1H3,(H,23,32)(H,24,31)(H,25,26)(H,27,28)/t13-,14-/m0/s1 |
Clé InChI |
JZXPDHDNKHOLJH-KBPBESRZSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethoxy-2-oxoethyl 3,5-dibromo-4-[[4-(diethylamino)-2-[(4-methoxy-1,4-dioxobutyl)amino]phenyl]azo]benzoate](/img/structure/B12722197.png)

![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)





![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

